molecular formula C15H18Cl2N2O B1424635 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride CAS No. 1220036-45-2

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride

Cat. No. B1424635
CAS RN: 1220036-45-2
M. Wt: 313.2 g/mol
InChI Key: KEWANYLYPIJGAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride is 1S/C14H15ClN2O.ClH/c15-12-3-4-13 (14-11 (12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H .

Scientific Research Applications

Fluorescent Probes for DNA Detection

The study by Perin et al. (2011) discusses the synthesis of novel benzimidazo[1,2-a]quinolines, including derivatives with piperidine, which are similar in structure to 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride. These compounds have been characterized for their potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, highlighting their application in biochemical research for DNA interaction studies Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, Dyes and Pigments, 2011.

Antimicrobial Agents

Nandeshwarappa et al. (2006) explored the synthesis of novel substituted thiopyrano[2,3-b]quinolines via microwave irradiation in the presence of piperidine. Among the synthesized compounds, specific derivatives showed high antimicrobial activity against S. aureus and M. roseus, indicating the potential use of 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride derivatives as antimicrobial agents Nandeshwarappa, D. B. Aruna Kumar, M. Kumaraswamy, Y. S. Ravi Kumar, H. Bhojya Naik, K. Mahadevan, Phosphorus, Sulfur, and Silicon and the Related Elements, 2006.

Chemical Synthesis and Characterization

Safina et al. (2009) conducted a study on the primary functionalization of quinolines polyfluorinated at the benzene ring by reaction with nitrogen-centered nucleophiles, including piperidine. This research provides insights into the chemical behavior and synthesis of complex quinoline derivatives, relevant for developing new compounds with potential pharmacological applications Safina, G. A. Selivanova, I. Bagryanskaya, V. D. Shteingarts, Russian Chemical Bulletin, 2009.

Anticancer Activities

PT-262, a novel synthetic compound with a structure analogous to 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride, was investigated for its anticancer activity against lung carcinoma cells. This study revealed that PT-262 induces cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway, highlighting the potential therapeutic applications of similar quinoline derivatives in cancer treatment Tzu-Sheng Hsu, Chinpiao Chen, Pei-Ting Lee, Shu-Jun Chiu, Huei-Fang Liu, Chih-Chien Tsai, Jui‐I Chao, Cancer Chemotherapy and Pharmacology, 2008.

properties

IUPAC Name

5-chloro-8-(piperidin-3-ylmethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.ClH/c16-13-5-6-14(15-12(13)4-2-8-18-15)19-10-11-3-1-7-17-9-11;/h2,4-6,8,11,17H,1,3,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWANYLYPIJGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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